molecular formula C11H19N5O B5536909 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide

Cat. No. B5536909
M. Wt: 237.30 g/mol
InChI Key: DYOHZYJCNRWSDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including condensation reactions and the exploration of various substituents to enhance biological activity. For instance, Barlow et al. (1991) describe the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the complexity and variability in synthesizing such compounds (Barlow et al., 1991). Similarly, Craciun et al. (1998) discuss the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, demonstrating the intricate steps involved in creating pyrimidine derivatives (Craciun et al., 1998).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and potential biological activity of compounds. Gangjee et al. (2009) present the X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, providing insights into the molecular configurations that could inform the structure of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide (Gangjee et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide can be inferred from studies on similar molecules. Prek et al. (2015) describe metal-free syntheses of trisubstituted pyridines, indicating potential pathways and reactions that our compound of interest might undergo (Prek et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are key to understanding the compound's behavior in various environments. While specific studies on N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide's physical properties are not directly available, analogous compounds' investigations offer a basis for prediction.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, pH stability, and tautomerism, are essential for predicting the compound's interactions and stability. For example, the work by Craciun et al. (1999) on the structure of a similar pyrimidinone provides valuable insights into potential tautomeric forms and chemical behaviors (Craciun et al., 1999).

Scientific Research Applications

Antimicrobial Agent Synthesis

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide and its derivatives show potential in the synthesis of antimicrobial agents. For instance, Hossan et al. (2012) synthesized various pyrimidinones, oxazinones, and derivatives as antimicrobial agents, starting from citrazinic acid, which demonstrated good antibacterial and antifungal activities (Hossan et al., 2012).

Opioid Kappa Agonists

Studies by Barlow et al. (1991) and Costello et al. (1991) involved synthesizing N-[2-(1-pyrrolidinyl)ethyl]acetamides, including those with a pyrimidinyl group, as opioid kappa agonists. These compounds showed promising biological evaluation and analgesic effects (Barlow et al., 1991), (Costello et al., 1991).

Anticancer Drug Synthesis

Research indicates the potential of this compound in synthesizing anticancer drugs. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Corrosion Inhibition

Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, as a corrosion inhibitor in deaerated acid media. The study showed imidazoline as an efficient corrosion inhibitor, highlighting the potential of similar compounds in this application (Cruz et al., 2004).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, it would interact with biological molecules in the body to exert its effects. The exact mechanism would need to be determined through biological studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. As with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The future research directions for this compound could include studying its potential uses, such as in medicine or as a chemical intermediate. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-4-12-11-15-8(2)7-10(16-11)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOHZYJCNRWSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)acetamide

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